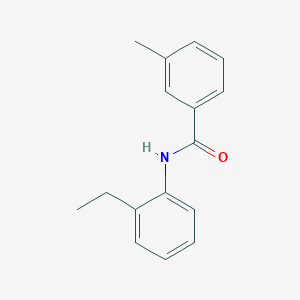
N-(2-ethylphenyl)-3-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-ethylphenyl)-3-methylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide group attached to a 2-ethylphenyl and a 3-methylbenzene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethylphenyl)-3-methylbenzamide typically involves the reaction of 2-ethylbenzoic acid with 3-methylaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The resulting product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route but with optimized reaction conditions to enhance yield and reduce production costs. This may involve the use of more efficient catalysts, higher reaction temperatures, and continuous flow reactors to facilitate large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-ethylphenyl)-3-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction of the amide group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to produce the corresponding amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 2-ethylbenzoic acid and 3-methylbenzoic acid.
Reduction: Formation of N-(2-ethylphenyl)-3-methylaniline.
Substitution: Formation of halogenated derivatives such as 2-ethyl-3-methylbenzamide.
Aplicaciones Científicas De Investigación
Chemistry
N-(2-ethylphenyl)-3-methylbenzamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.
Biology
In biological research, this compound is studied for its potential pharmacological properties. It is investigated for its ability to interact with biological targets and its potential as a lead compound in drug discovery.
Medicine
This compound has shown promise in preliminary studies as an anti-inflammatory and analgesic agent. Its ability to modulate specific biochemical pathways makes it a candidate for further development in medicinal chemistry.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical structure allows for the development of novel materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(2-ethylphenyl)-3-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to the desired biological effect. For example, as an anti-inflammatory agent, it may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-methylphenyl)-3-methylbenzamide
- N-(2-ethylphenyl)-4-methylbenzamide
- N-(2-ethylphenyl)-3-ethylbenzamide
Uniqueness
N-(2-ethylphenyl)-3-methylbenzamide is unique due to the specific positioning of the ethyl and methyl groups on the benzene rings. This unique arrangement influences its chemical reactivity and biological activity, distinguishing it from other similar compounds. The presence of the 2-ethylphenyl group enhances its lipophilicity, potentially improving its ability to interact with lipid membranes and biological targets.
Propiedades
IUPAC Name |
N-(2-ethylphenyl)-3-methylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO/c1-3-13-8-4-5-10-15(13)17-16(18)14-9-6-7-12(2)11-14/h4-11H,3H2,1-2H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEYZHSHZWVRNAI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=CC=CC(=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Ethyl 2-[5-(1-ethoxy-1-oxopropan-2-yl)oxy-2-oxo-4-phenylchromen-7-yl]oxypropanoate](/img/structure/B403146.png)
![4-[(2,2-dimethylpropanoyl)amino]-N-{4-nitrophenyl}benzamide](/img/structure/B403147.png)
![7-methyl-5-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B403150.png)
![3-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B403153.png)
![7-methyl-N-(naphthalen-1-yl)-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B403155.png)
![7-methyl-5-phenyl-N-[2-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B403156.png)
![N-(2,4-dimethoxyphenyl)-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B403157.png)
![N-(3,4-dimethylphenyl)-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B403158.png)
![N-[3-(4-chloro-2-cyclohexylphenoxy)-5-nitrophenyl]-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B403160.png)
![N-[3-(2,3-dihydro-1H-inden-5-yloxy)-5-nitrophenyl]-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B403161.png)
![3-Chloro-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B403163.png)
![7-methyl-N-[3-nitro-5-[3-(trifluoromethyl)phenoxy]phenyl]-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B403164.png)
![3-chloro-N-(2-ethylphenyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B403166.png)
![3-chloro-N-(3-chloro-4-fluorophenyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B403169.png)
